Bienvenue dans la boutique en ligne BenchChem!

AdDLP

Antimalarial Plasmodium falciparum Ookinete inhibition

AdDLP (Anaeromyxobacter dehalogenans Defensin-Like Peptide) is a 51-amino acid recombinant bacterial peptide (molecular weight ~5,431 Da; sequence: VNPSYRLDPESRPQCEAHCGQLGMRLGAIVIMGTATGCVCEPKEAATPESR) that adopts the cysteine-stabilized α-helical and β-sheet (CSαβ) structural motif characteristic of eukaryotic defensins, stabilized by two disulfide bridges (Cys15–Cys38 and Cys19–Cys40). Originally identified through structural bioinformatics analysis of the myxobacterium A.

Molecular Formula
Molecular Weight
Cat. No. B1578656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdDLP
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AdDLP: A Bacterial Defensin-Like Peptide with Dual-Stage Anti-Plasmodium Activity for Antimalarial Research


AdDLP (Anaeromyxobacter dehalogenans Defensin-Like Peptide) is a 51-amino acid recombinant bacterial peptide (molecular weight ~5,431 Da; sequence: VNPSYRLDPESRPQCEAHCGQLGMRLGAIVIMGTATGCVCEPKEAATPESR) that adopts the cysteine-stabilized α-helical and β-sheet (CSαβ) structural motif characteristic of eukaryotic defensins, stabilized by two disulfide bridges (Cys15–Cys38 and Cys19–Cys40) . Originally identified through structural bioinformatics analysis of the myxobacterium A. dehalogenans genome, AdDLP is recognized as the first bacterial defensin-like peptide for which anti-Plasmodium function has been experimentally validated, providing key evidence for the myxobacterial origin of eukaryotic defensins . The peptide demonstrates dual-stage antimalarial activity: it inhibits the sexual (ookinete) stages of Plasmodium berghei at micromolar concentrations and kills 100% of intraerythrocytic Plasmodium falciparum at 10 µM, while exhibiting no hemolytic activity against mammalian red blood cells at effective concentrations .

Why Generic Substitution of AdDLP with Other Antimalarial Peptides Fails: Key Differentiators in Origin, Selectivity, and Production


Antimalarial peptides encompass diverse structural classes—including insect and tick defensins, scorpion venom-derived peptides (e.g., scorpine, meucin-24, meucin-25), cecropins, magainins, and melittin—yet their pharmacological profiles differ substantially in terms of target parasite stages, mammalian cell selectivity, and recombinant production feasibility . AdDLP occupies a unique position at the intersection of three attributes not simultaneously present in any single comparator: (i) it is the only antimalarial peptide of unequivocal bacterial origin with a structurally verified CSαβ defensin fold, representing the putative evolutionary ancestor of all eukaryotic defensins ; (ii) it demonstrates dual-stage activity against both mosquito-stage ookinetes and human blood-stage parasites without detectable hemolysis of mammalian erythrocytes, a selectivity profile that is not universal among antimalarial peptides—several comparators such as meucin-24 and meucin-25 exhibit cytotoxicity to insect cells at similar micromolar concentrations ; and (iii) it is produced at high levels in a simple Escherichia coli expression system with correct in vitro folding, circumventing the need for eukaryotic expression hosts required for certain comparator peptides . These characteristics collectively preclude simple interchange with other in-class or functionally analogous peptides without altering experimental outcomes.

AdDLP Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Comparator Analysis for Procurement Decision-Making


Dual-Stage Anti-Plasmodium Activity of AdDLP: Quantitative Comparison of Ookinete and Intraerythrocytic Stage Inhibition Relative to Scorpine and Meucin Peptides

AdDLP is one of a limited number of antimalarial peptides with demonstrated activity against both the mosquito-stage ookinetes and human blood-stage parasites. In the sexual stages of P. berghei, AdDLP achieves >50% growth inhibition at micromolar concentrations . Against intraerythrocytic P. falciparum, AdDLP kills 100% of parasites at 10 µM in a time-dependent manner . For comparison, recombinant scorpine—a structurally related defensin-cecropin hybrid—achieves 98% mortality of P. berghei sexual stages at 15 µM and 100% reduction in P. falciparum parasitemia at 5 µM . Meucin-24 and meucin-25, linear cationic peptides from scorpion venom, also inhibit P. berghei ookinetes and kill intraerythrocytic P. falciparum at micromolar concentrations, but differ from AdDLP in lacking the CSαβ defensin fold and in exhibiting cytotoxicity to insect cells . Notably, AdDLP is the only peptide among these comparators with a bacterial origin and a canonical CSαβ defensin structure, combining evolutionary novelty with functional dual-stage anti-Plasmodium activity .

Antimalarial Plasmodium falciparum Ookinete inhibition

Mammalian Cell Selectivity of AdDLP: Absence of Hemolytic Activity Contrasted with Cytotoxicity Profiles of Scorpion-Derived Antimalarial Peptides

A critical selection criterion for antimalarial peptide candidates is the therapeutic window between anti-parasitic activity and host cell toxicity. AdDLP demonstrates no detectable hemolytic activity against mammalian red blood cells at concentrations that produce 100% killing of intraerythrocytic P. falciparum (10 µM) . This contrasts with the cytotoxicity profile of several scorpion-derived antimalarial peptides: meucin-24 and meucin-25 are explicitly reported to be toxic to Drosophila S2 cells at micromolar concentrations, the same concentration range at which they exert anti-Plasmodium effects . While tick defensins (DefMT2, DefMT3, DefMT5 from Ixodes ricinus) also show no toxicity in murine models, they have not been assessed for dual-stage anti-Plasmodium activity (ookinete + intraerythrocytic) in a single study . The AdDLP selectivity data are qualitative (absence of hemolysis reported in the primary paper) rather than expressed as a selectivity index; nonetheless, the combination of potent anti-parasitic activity with demonstrated absence of mammalian erythrocyte damage at effective concentrations distinguishes AdDLP from comparator peptides that exhibit measurable cytotoxicity to invertebrate or vertebrate cells in the same concentration range .

Selectivity Hemolysis Cytotoxicity

Unique Bacterial Origin of AdDLP: The Only Experimentally Validated Prokaryotic Defensin-Like Peptide with Anti-Plasmodium Function as Evidence for Eukaryotic Defensin Ancestry

AdDLP is the sole antimalarial peptide that originates from a bacterial (prokaryotic) genome and has been experimentally demonstrated to adopt a bona fide CSαβ defensin fold with functional anti-Plasmodium activity . All other defensin or defensin-like peptides with reported antimalarial activity—including scorpine (scorpion venom), tick defensins (Ixodes ricinus), insect defensins (Anopheles gambiae), meucin-24/25 (scorpion Mesobuthus eupeus), and human β-defensins—derive from eukaryotic organisms . Computational analysis previously predicted that two bacterial peptides from myxobacteria, including AdDLP, represent the evolutionary ancestors of all eukaryotic CSαβ defensins . The 2009 functional characterization of AdDLP provided the first experimental validation of this hypothesis, demonstrating that a bacterially encoded DLP can be recombinantly produced, correctly folded into the CSαβ motif, and exhibits the anti-parasitic effector function characteristic of eukaryotic defensins . No other prokaryotic peptide has been shown to combine all three properties: (i) CSαβ structural fold confirmed by circular dichroism and I-TASSER modeling, (ii) recombinant production with correct disulfide pairing (Cys15–Cys38, Cys19–Cys40), and (iii) dual-stage anti-Plasmodium activity .

Evolutionary biology Defensin origin Prokaryotic antimicrobial peptide

Recombinant Production of AdDLP in Escherichia coli: High-Yield Expression with Correct Disulfide Bond Formation Compared with Eukaryotic Expression Systems Required for Scorpine and Tick Defensins

AdDLP is produced as a His-tagged fusion protein in E. coli BL21 (DE3) pLysS, with inclusion body solubilization followed by on-column refolding using a linear urea gradient, yielding correctly folded, pure peptide with the native CSαβ conformation verified by circular dichroism . The authors explicitly report 'high-level production of the pure anti-Plasmodium peptide' in E. coli, although exact yields in mg/L are not specified in the primary paper . This production route contrasts with recombinant scorpine, which was initially produced in Anopheles gambiae cells (a insect cell system requiring specialized culture conditions) , and with tick defensins, for which recombinant production systems are less well characterized . Meucin-24 and meucin-25 were produced by chemical synthesis rather than recombinant expression, which imposes cost and scale limitations for research-grade material . The E. coli-based production of AdDLP offers practical procurement advantages: it leverages widely available bacterial expression infrastructure, avoids eukaryotic cell culture requirements, and employs a refolding protocol compatible with disulfide-rich peptides .

Recombinant expression E. coli production Peptide manufacturing

Structural Simplicity of the AdDLP CSαβ Scaffold: Two Disulfide Bridges Versus Three to Four in Eukaryotic Defensins—Implications for Synthetic Accessibility and Engineering

AdDLP contains exactly two disulfide bridges (Cys15–Cys38 and Cys19–Cys40) that stabilize its CSαβ fold, as determined by the primary characterization study . This is structurally simpler than the majority of characterized eukaryotic defensins, which typically possess three disulfide bridges (e.g., classical insect-type defensins, tick defensins, and human α-defensins) or four disulfide bridges (e.g., plant/insect-type defensins and certain mollusk defensins such as MGD-1) . Within the bacterial DLP family, more recent genomic analyses have identified at least five classes of bacterial defensins with varying cysteine frameworks, but AdDLP remains the only member of this family for which anti-Plasmodium functional data exist . The reduced number of disulfide bonds in AdDLP compared to most eukaryotic antimalarial defensins may confer advantages for synthetic accessibility and oxidative folding efficiency, as each additional disulfide bridge geometrically increases the number of potential folding isomers (3 disulfide isomers for 2 bridges vs. 15 for 3 bridges vs. 105 for 4 bridges). This property is relevant for procurement decisions involving chemical synthesis or in vitro refolding workflows.

Disulfide bond Peptide engineering CSαβ motif

AdDLP Sequence Uniqueness and Physicochemical Profile: Distinct from All Known Eukaryotic Antimalarial Defensins as Confirmed by DRAMP Database Analysis

The 51-amino acid sequence of AdDLP (VNPSYRLDPESRPQCEAHCGQLGMRLGAIVIMGTATGCVCEPKEAATPESR) shows no significant sequence homology to any known eukaryotic defensin with antimalarial activity . Physicochemical characterization recorded in the DRAMP database (entry DRAMP00252) indicates a molecular weight of 5,431.21 Da, an isoelectric point (pI) of 5.64, a net charge of 0, a Boman index of -88.14 kcal/mol, a hydrophobicity of -0.326, and an aliphatic index of 65.1 . The near-neutral net charge (0) distinguishes AdDLP from most characterized antimalarial peptides, which are typically cationic (e.g., scorpine, meucin-24/25, cecropins, magainins all carry net positive charges at neutral pH) . The absence of tryptophan (W) and phenylalanine (F) residues and the predominance of alanine (A), glutamic acid (E), glycine (G), proline (P), cysteine (C), and arginine (R) further differentiate AdDLP from the amino acid composition profiles of eukaryotic defensins . The predicted half-life in mammalian systems is 100 hours, in yeast >20 hours, and in E. coli >10 hours, based on the N-terminal valine residue . These physicochemical properties collectively define a unique molecular profile not interchangeable with any other antimalarial peptide currently catalogued in public databases.

Peptide sequence Physicochemical properties DRAMP database

Optimal Research and Industrial Application Scenarios for AdDLP: Evidence-Based Procurement Guidance


Transmission-Blocking Antimalarial Drug Discovery Targeting Dual Parasite Stages

AdDLP is suited for antimalarial drug discovery programs that require a peptide hit compound with demonstrated dual-stage activity against both Plasmodium berghei ookinetes (mosquito sexual stage, >50% growth inhibition at micromolar concentrations) and intraerythrocytic Plasmodium falciparum (human blood stage, 100% killing at 10 µM) . The peptide's absence of hemolytic activity against mammalian erythrocytes at these effective concentrations supports its use as a starting scaffold for medicinal chemistry optimization aimed at developing transmission-blocking antimalarials. Compared with scorpine—which achieves 100% P. falciparum reduction at 5 µM but requires insect cell-based recombinant production —AdDLP offers a bacterially produced alternative with a structurally simpler disulfide framework (two bridges vs. three) that may facilitate synthetic analog generation for structure-activity relationship (SAR) campaigns.

Genetically Modified Mosquito Strategies for Malaria Vector Control

The original characterization study explicitly identifies AdDLP as a candidate effector molecule for transgenic Plasmodium-resistant mosquito strategies, based on its potent inhibition of P. berghei ookinete development—the parasite stage that develops within the mosquito midgut . The AdDLP gene has been incorporated into the iGEM registry as Part BBa_K3139006 ('Anti-plasmodium peptide AdDLP') for synthetic biology applications . Unlike scorpine, which inhibits dengue virus replication in addition to Plasmodium , AdDLP's activity appears specific to Plasmodium based on available data, potentially reducing off-target effects on the mosquito microbiome when expressed transgenically. The E. coli-based production system enables generation of sufficient quantities for in vitro mosquito feeding assays, a practical advantage for vector biology laboratories.

Evolutionary and Structural Biology Research on Defensin Origins

AdDLP is an essential research tool for laboratories investigating the evolutionary origins of the CSαβ defensin superfamily. As the first and only bacterial defensin-like peptide with experimentally validated structure and anti-parasitic function, AdDLP provides the functional evidence linking prokaryotic DLPs to eukaryotic innate immunity effectors . Its two-disulfide bridge CSαβ scaffold represents a structurally simplified ancestral state compared with the three- or four-disulfide bridge frameworks of modern eukaryotic defensins , making it a valuable reference point for phylogenetic analyses and ancestral protein reconstruction studies. The DRAMP database physicochemical profile (pI 5.64, net charge 0, Boman index -88.14) further distinguishes AdDLP from the cationic eukaryotic defensin archetype .

Peptide Engineering Scaffold for Disulfide-Rich Antimicrobial Design

AdDLP's minimal two-disulfide bridge CSαβ framework offers an attractive engineering scaffold for laboratories developing novel disulfide-rich antimicrobial peptides. With only 3 possible disulfide isomers (compared with 15 for three-bridge defensins and 105 for four-bridge variants), AdDLP presents a simplified oxidative folding landscape that facilitates chemical synthesis and in vitro refolding optimization . The peptide's neutral net charge and moderate hydrophobicity distinguish it from the cationic, membrane-active design paradigm that dominates antimicrobial peptide engineering, potentially enabling exploration of alternative mechanisms of anti-parasitic action. Researchers can procure AdDLP as a reference standard for validating folding protocols before scaling to more complex defensin targets, or use it directly as a backbone for cysteine-scanning mutagenesis studies.

Quote Request

Request a Quote for AdDLP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.